Raloxifene - 84449-90-1

Raloxifene

Catalog Number: EVT-279725
CAS Number: 84449-90-1
Molecular Formula: C28H27NO4S
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene hydrochloride is a synthetic, nonsteroidal benzothiophene derivative classified as a selective estrogen receptor modulator (SERM). [, ] It is recognized for its unique tissue-selective effects, acting as an estrogen agonist in certain tissues like bone and an estrogen antagonist in others, such as the breast and uterus. [, , ] This selectivity makes it a valuable tool in scientific research, particularly in areas like osteoporosis, breast cancer, and cardiovascular disease. [, , ]

Raloxifene-6-glucuronide (ral-6-Gluc)

Compound Description: Raloxifene-6-glucuronide is a major metabolite of raloxifene formed through glucuronidation. This process is primarily carried out by hepatic UGTs (UDP-glucuronosyltransferases) 1A1 and 1A9, and extra-hepatic UGTs 1A8 and 1A10. [] While raloxifene-6-glucuronide comprises a smaller percentage of circulating raloxifene metabolites compared to raloxifene-4’-glucuronide, it still constitutes a significant portion. []

Relevance: Raloxifene-6-glucuronide is a direct metabolite of raloxifene, highlighting the importance of glucuronidation in the drug's metabolism. Variations in UGT1A8 genotypes, particularly the 2 variant, have been linked to altered formation of raloxifene-6-glucuronide, potentially impacting raloxifene* response. []

Raloxifene-4’-glucuronide (ral-4’-Gluc)

Compound Description: Similar to raloxifene-6-glucuronide, raloxifene-4’-glucuronide is a major metabolite of raloxifene formed through glucuronidation. [, ] It constitutes approximately 70% of circulating raloxifene glucuronides in treated individuals. [] While exhibiting anti-estrogenic activity, its potency is significantly lower (1/100th) compared to raloxifene. []

Relevance: Raloxifene-4’-glucuronide highlights the significant role of glucuronidation in raloxifene metabolism. UGT1A8 genotype variations, specifically the 2 variant, have been associated with altered formation of this metabolite, potentially impacting raloxifene*'s overall therapeutic efficacy. []

Raloxifene-6-sulfate

Compound Description: Raloxifene-6-sulfate is another phase II metabolite of raloxifene, formed through sulfation. [] This metabolite, along with the two glucuronide forms, are crucial in understanding the pharmacokinetics of raloxifene.

4-Hydroxytamoxifen (4-OHT)

Compound Description: 4-Hydroxytamoxifen is a metabolite of tamoxifen, another selective estrogen receptor modulator (SERM) like raloxifene, used in breast cancer treatment. [] Similar to raloxifene, it undergoes sulfation, primarily by SULTs (sulfotransferases) 1A1, 1E1, and 2A1. [] This metabolic process contributes to its inactivation.

Relevance: The shared metabolic pathway of sulfation between 4-Hydroxytamoxifen and raloxifene emphasizes their similar chemical properties as SERMs. Additionally, it highlights the role of SULT enzymes in regulating the activity of these compounds. []

Relevance: Comparison between estradiol and raloxifene helps elucidate their similarities and differences in impacting cardiovascular health, particularly regarding their effects on vascular smooth muscle cell proliferation and their respective receptor interactions. []

Cholecalciferol (Vitamin D3)

Compound Description: Cholecalciferol is a form of Vitamin D crucial for calcium absorption and bone health. Combination therapy with raloxifene and cholecalciferol has been proposed for managing postmenopausal osteoporosis to enhance treatment efficacy and patient compliance. []

Relevance: While not structurally related, cholecalciferol represents a clinically relevant compound often used in conjunction with raloxifene for managing osteoporosis. Understanding their combined effects and potential interactions is crucial for optimizing treatment strategies. []

Bexarotene

Compound Description: Bexarotene is a retinoid X receptor (RXR) agonist. Studies show that when combined with raloxifene, it demonstrates synergistic effects in suppressing colon adenocarcinoma formation in preclinical models. [] This combination appears to impact markers related to tumor cell proliferation and apoptosis.

Relevance: Bexarotene represents a potential synergistic partner for raloxifene in colon cancer prevention, highlighting the possibility of utilizing combination therapies for enhanced efficacy. This synergy suggests a potential interaction between estrogen receptor modulation and retinoid X receptor pathways in influencing colon cancer development. []

Omega-3 Fatty Acids

Compound Description: Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known for their potential health benefits, including reducing inflammation. Studies investigating the combined effects of omega-3 fatty acids and raloxifene in postmenopausal women suggest a promising approach for breast cancer prevention by impacting critical targets such as IGF-1 signaling and oxidative stress. []

Relevance: While not structurally related to raloxifene, omega-3 fatty acids represent a relevant compound class for combination therapy in breast cancer prevention. Investigating their combined effects on biomarkers like IGF-1 and oxidative stress could lead to novel preventive strategies. []

Source and Classification

Raloxifene is classified as a selective estrogen receptor modulator. It is derived from benzothiophene and is structurally related to other SERMs such as tamoxifen. The compound is primarily used to prevent bone loss in postmenopausal women and has been investigated for its potential role in breast cancer prevention due to its estrogenic activity in bone but anti-estrogenic effects in breast tissue .

Synthesis Analysis

The synthesis of raloxifene involves several steps, typically starting from 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]thiophene. A notable method includes hydrolysis with sodium hydroxide followed by acidification with hydrochloric acid to yield raloxifene hydrochloride. This multi-step process has been optimized to improve yields and purity compared to previous methods, achieving purities around 98% with yields of 65-75% .

Key Steps in Synthesis:

  1. Hydrolysis: The starting material undergoes hydrolysis using sodium hydroxide in methanol.
  2. Acidification: The resultant product is then treated with concentrated hydrochloric acid.
  3. Purification: Raloxifene hydrochloride is purified through crystallization from methanol, often requiring multiple recrystallizations to achieve desired purity levels .
Molecular Structure Analysis

Raloxifene has a complex molecular structure characterized by a benzothiophene core. Its chemical formula is C28_{28}H27_{27}ClN2_{2}O4_{4}S, with a molecular weight of approximately 473.04 g/mol. The structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups and an ether linkage.

Structural Features:

  • Benzothiophene Core: Provides the foundational structure for interaction with estrogen receptors.
  • Hydroxyl Groups: Essential for binding affinity to estrogen receptors.
  • Chlorine Atom: Increases lipophilicity and affects pharmacokinetics .
Chemical Reactions Analysis

Raloxifene participates in various chemical reactions that can modify its structure and enhance its therapeutic properties. Notable reactions include:

  • Nitration and Nitrosation: These reactions can occur under oxidative conditions, potentially altering the compound's efficacy and safety profile .
  • Conjugation Reactions: Raloxifene can form conjugates with other molecules (e.g., oxalyl chloride), which may enhance its pharmacological properties or alter its metabolic pathways .
Mechanism of Action

Raloxifene functions by selectively binding to estrogen receptors, mimicking the effects of estrogen in bone tissue while inhibiting estrogen's effects in breast tissue. This dual action helps maintain bone density while reducing the risk of estrogen-dependent cancers.

Mechanistic Insights:

  • Estrogen Agonist Activity: In bone tissue, raloxifene promotes osteoblast activity and inhibits osteoclast formation, leading to increased bone density.
  • Estrogen Antagonist Activity: In breast tissue, it blocks estrogen receptor activation, thereby reducing cell proliferation associated with breast cancer .
Physical and Chemical Properties Analysis

Raloxifene exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Raloxifene hydrochloride typically melts at around 140-145°C .
Applications

Raloxifene's primary application lies in the treatment and prevention of osteoporosis among postmenopausal women. Additionally, ongoing research explores its potential role in breast cancer prevention due to its selective action on estrogen receptors.

Key Applications:

  1. Osteoporosis Treatment: Helps maintain bone density and reduce fracture risk.
  2. Breast Cancer Prevention: Investigated for use in women at high risk for hormone-sensitive cancers.
  3. Cardiovascular Health: Some studies suggest potential benefits for cardiovascular health due to favorable lipid profiles associated with SERM use .

Properties

CAS Number

84449-90-1

Product Name

Raloxifene

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2

InChI Key

GZUITABIAKMVPG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Solubility

Insoluble
5.12e-04 g/L

Synonyms

Evista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.